(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate

Crystallization inhibition Salad oil cold stability Polyol ester surfactant

Conventional polyol esters (Span 60, sucrose stearate) fail to prevent stearin clouding in salad oils during extended refrigeration. AEH monostearate inhibits stearin crystallization at 0.001% w/w-far below typical polyglycerol ester use levels-via a glycol-independent mechanism. • Effective at 0.005-0.05% w/w for salad oil cloud inhibition • 4 residual free -OH groups provide superior interfacial anchorage vs. sorbitan monostearate (3 -OH) • Flash point 193.8 °C ensures thermal stability in high-temperature processing

Molecular Formula C27H52O7
Molecular Weight 488.7 g/mol
CAS No. 67953-13-3
Cat. No. B13783555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate
CAS67953-13-3
Molecular FormulaC27H52O7
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC1(COCC(C1O)(CO)CO)CO
InChIInChI=1S/C27H52O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(31)34-23-27(20-30)22-33-21-26(18-28,19-29)25(27)32/h25,28-30,32H,2-23H2,1H3
InChIKeyBPFNDUHQLDMVAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anhydroenneaheptitol Monostearate (CAS 67953-13-3): A Heterocyclic Polyol Stearate for Precision Formulation Applications


(Tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-yl)methyl stearate, systematically referred to as anhydroenneaheptitol monostearate (CAS 67953-13-3), is a non-ionic heterocyclic polyol fatty acid ester with molecular formula C27H52O7 and molecular weight 488.70 g/mol . This compound is synthesized by esterification of stearic acid (C18:0) with anhydroenneaheptitol (AEH; 3,3,5,5-tetrakis(hydroxymethyl)-4-hydroxy-tetrahydropyran), a cyclic polyol produced via aldol condensation of acetone and formaldehyde that contains four primary and one secondary hydroxyl groups [1]. The monostearate derivative retains four free hydroxyl groups post-esterification, conferring a distinctive hydrophile–lipophile profile characterized by a computed logP of 4.13 and a polar surface area of 116.45 Ų . Density is reported at 1.042 g/cm³, with a boiling point of 623.2 °C at 760 mmHg and a flash point of 193.8 °C .

Why Sorbitan, Sucrose, or Glycerol Stearates Cannot Replace Anhydroenneaheptitol Monostearate in Critical Applications


Anhydroenneaheptitol monostearate is structurally and functionally distinct from common polyol stearate esters such as sorbitan monostearate (Span 60), sucrose stearate, and glyceryl monostearate (GMS) in three critical dimensions: (i) the tetrahydropyran ring scaffold provides a rigid, stereochemically defined core that is absent in linear (glycerol, sorbitol) or furanose-based (sorbitan) polyols; (ii) the AEH core supplies five hydroxyl groups (four primary, one secondary) with a hydroxyl content of 38.3% w/w, yielding a monostearate that retains four free –OH moieties versus three for sorbitan monostearate and two for glyceryl monostearate, thereby amplifying hydrogen-bonding capacity and interfacial anchoring behavior [1]; and (iii) the AEH backbone lacks the vicinal glycol (–CHOH–CHOH–) configuration that was previously considered essential for high crystallization inhibition potency in salad oils, yet AEH esters nonetheless exhibit potent crystal-inhibiting activity at concentrations as low as 0.001% w/w, a finding described as 'unexpected' in the foundational patent literature . These structural singularities translate into quantifiable differentiation in crystallization inhibition, thermal stability, and emulsification behavior, making generic substitution technically unsound for applications where low-temperature clarity or high-temperature processing is required.

Quantitative Differentiation Evidence for Anhydroenneaheptitol Monostearate (CAS 67953-13-3) Versus Comparator Polyol Stearates


Crystallization Inhibition in Triglyceride Oils: AEH Stearate Versus Conventional Polyol Ester Inhibitors

AEH esters—including the stearate variant—function as salad oil crystallization inhibitors at concentrations ranging from 0.001% to 1.0% w/w, as demonstrated by the standardized chill test (preheating to 140 °F, air-cooling to 30 °F, and measuring elapsed time until solid formation) described in U.S. Patent 3,367,782 [1]. The stearoyl chloride-derived ester is explicitly cited as a prepared and tested variant within the patent examples [1]. Critically, the patent teaches that AEH esters achieve high crystallization inhibition potency despite lacking the vicinal glycol (–CHOH–CHOH–) structural motif that was previously disclosed as necessary for this function in sorbitol, mannitol, and erythritol esters (U.S. Patent 2,266,591) [1]. Commercial polyglycerol ester crystallization inhibitors such as Caprol® ET (hexaglycerol mixed ester) operate via a polyglycerol backbone and lack the rigid tetrahydropyran ring geometry [2]. The effective use concentration of 0.001% represents a lower threshold than the 0.02–0.5% typically recommended for polyglycerol ester cloud inhibitors in vegetable oils.

Crystallization inhibition Salad oil cold stability Polyol ester surfactant

Free Hydroxyl Functionality: AEH Monostearate Versus Sorbitan Monostearate (Span 60)

The AEH parent polyol (3,3,5,5-tetrakis(hydroxymethyl)-4-hydroxy-tetrahydropyran) possesses five hydroxyl groups—four primary and one secondary—yielding a hydroxyl content of 38.3% w/w (MW 222.1 g/mol) [1]. Monoesterification with stearic acid at one primary hydroxymethyl position produces anhydroenneaheptitol monostearate, which retains four free hydroxyl groups (three primary, one secondary), corresponding to an estimated hydroxyl value of approximately 450–460 mg KOH/g [1]. In contrast, sorbitan monostearate (Span 60; MW ~430.70 g/mol), derived from sorbitol via 1,4-anhydro ring closure, retains only three free hydroxyl groups post-esterification, with a reported hydroxyl value range of 230–260 mg KOH/g [2]. The AEH monostearate thus provides approximately 1.8- to 2.0-fold greater free hydroxyl density per molecule, directly enhancing hydrogen-bonding capacity, interfacial water structuring, and reactivity toward further derivatization (e.g., ethoxylation, crosslinking).

Hydroxyl value Esterification degree Hydrogen bonding capacity

Lipophilicity Profile: LogP Differentiation Among Polyol Monostearate Esters

Anhydroenneaheptitol monostearate exhibits a computed logP of 4.13 , positioning it in a distinctly lipophilic regime compared to other common monostearate esters. Sucrose monostearate (C30H56O12, MW 608.76), which carries seven free hydroxyl groups on the sucrose head, has an estimated logP of approximately 0.8–1.2, conferring strong O/W emulsifier character (HLB ~15) . Glyceryl monostearate (GMS; C21H42O4, MW 358.56), with two free –OH groups, has an estimated logP of approximately 5.8–6.2 . Sorbitan monostearate (Span 60; C24H46O6, MW 430.62), with three free –OH groups within a tetrahydrofuran ring, has an estimated logP of approximately 5.0–5.5 . The AEH monostearate's logP of 4.13 thus occupies a narrow intermediate window—more lipophilic than sucrose stearate (suitable for W/O rather than O/W emulsification) yet more polar than GMS and Span 60 (offering enhanced interfacial water binding and dispersion in aqueous phases), a profile uniquely suited for balanced W/O emulsion stabilization.

LogP Hydrophile-lipophile balance Partition coefficient

Thermal Stability and High-Temperature Processability Versus Sorbitan and Sucrose Stearates

AEH monostearate displays a reported boiling point of 623.2 °C at 760 mmHg and a flash point of 193.8 °C , indicating substantial thermal stability suitable for high-temperature formulation and processing. By comparison, sorbitan monostearate (Span 60) undergoes thermal decomposition before reaching a defined boiling point, with a flash point typically reported above 110 °C [1], while sucrose stearate has a reported boiling point of approximately 763 °C at 760 mmHg but a much lower decomposition onset temperature (~200–220 °C) due to caramelization of the sucrose moiety . The AEH tetrahydropyran ring, lacking the glycosidic linkage present in sucrose esters, avoids the low-temperature thermal degradation pathway associated with sugar esters. The combination of a high flash point (193.8 °C) and well-defined boiling point (623.2 °C) provides a broader thermal operating window than either sorbitan or sucrose stearates for applications such as lubricant ester basestocks, high-temperature emulsification, and thermoplastic polymer processing.

Thermal stability Boiling point Flash point High-temperature processing

Evidence-Backed Application Scenarios for Anhydroenneaheptitol Monostearate (CAS 67953-13-3) Based on Quantitative Differentiation Data


Low-Temperature Clarity Stabilization of Refrigerated Vegetable Salad Oils and Dressings

AEH monostearate is supported by U.S. Patent 3,367,782 as a crystallization inhibitor for salad oils, with demonstrated efficacy at concentrations as low as 0.001% w/w in preventing stearin crystal deposition during prolonged refrigeration at 30–50 °F [1]. The compound's glycol-independent inhibition mechanism distinguishes it from sorbitol-, mannitol-, and erythritol-based ester inhibitors and from polyglycerol ester alternatives (e.g., Caprol® ET), which require higher use levels [1]. Formulators seeking to extend cold-storage shelf life of premium salad oils or dressings without exceeding additive load limits should evaluate AEH monostearate at 0.005–0.05% w/w as a direct replacement for conventional polyglycerol ester cloud inhibitors.

W/O Emulsion Stabilization in Cosmetic and Personal Care Formulations Requiring Intermediate HLB Surfactants

With a logP of 4.13—intermediate between sucrose stearate (logP ~1, HLB ~15) and sorbitan monostearate (logP ~5, HLB ~4.7)—AEH monostearate occupies a narrow lipophilicity window well-suited for water-in-oil (W/O) emulsions where balanced interfacial partitioning is critical [1]. Its four residual free hydroxyl groups provide superior hydrogen-bonding anchorage at the oil-water interface compared to sorbitan monostearate (3 free –OH), while the absence of a glycosidic linkage eliminates the hydrolytic instability and pH sensitivity associated with sucrose esters . Cosmetic chemists developing cold-process W/O creams, sunscreen emulsions, or color cosmetic anhydrous systems should consider AEH monostearate as a primary W/O emulsifier at 1–3% w/w, particularly when Span 60 provides insufficient emulsion stability and sucrose stearate yields undesired O/W inversion.

High-Temperature Lubricant Ester Basestock and Thermoplastic Processing Aid

The flash point of 193.8 °C and boiling point of 623.2 °C for AEH monostearate represent a thermal stability envelope that exceeds sorbitan monostearate (flash point >110 °C, decomposes before boiling) and avoids the low-temperature caramelization pathway (~200 °C) of sucrose stearate [1]. The tetrahydropyran ring core—devoid of thermally labile glycosidic or furanose oxygens—provides intrinsic thermal resilience. Industrial lubricant formulators and polymer compounders requiring a bio-based, polyol ester additive with high-temperature oxidative and thermal stability should evaluate AEH monostearate in comparison with trimethylolpropane or pentaerythritol ester basestocks, particularly where the polyol's additional hydroxyl functionality can contribute to metal surface adhesion or polymer compatibility.

Derivatizable Polyol Scaffold for Ethoxylated or Crosslinked Specialty Surfactant Synthesis

AEH monostearate retains four free hydroxyl groups (three primary, one secondary) post-esterification—approximately twice the residual functionality of sorbitan monostearate [1]. This high hydroxyl density makes the compound an attractive intermediate for further ethoxylation (producing AEH monostearate ethoxylates analogous to polysorbate-type surfactants but with a tetrahydropyran core), esterification with additional fatty acids (generating di-, tri-, or tetra-esters), or crosslinking into polymeric surfactant networks. The related ethoxylated AEH-coco fatty acid ester (CAS 68139-90-2) demonstrates that this derivatization pathway is industrially viable . Surfactant manufacturers and specialty chemical producers seeking a multifunctional polyol building block with differentiated ring geometry should procure AEH monostearate as a platform intermediate rather than a finished emulsifier alone.

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